(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide
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Overview
Description
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is a chemical compound with a unique structure that includes a bromomethyl group attached to a pyrrolo[1,2-a]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of (5R)-5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole: Lacks the bromomethyl group but shares the core structure.
(5R)-5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole: Similar structure with a chloromethyl group instead of a bromomethyl group.
(5R)-5-(hydroxymethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole: Contains a hydroxymethyl group, offering different reactivity and properties.
Uniqueness
The presence of the bromomethyl group in (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide imparts unique reactivity, making it a valuable compound for specific chemical transformations and biological applications. Its ability to undergo substitution reactions with various nucleophiles makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H10Br2N2 |
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Molecular Weight |
281.98 g/mol |
IUPAC Name |
(5R)-5-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m1./s1 |
InChI Key |
HOHQKIKYFWKSNC-FYZOBXCZSA-N |
Isomeric SMILES |
C1CC2=NC=CN2[C@H]1CBr.Br |
Canonical SMILES |
C1CC2=NC=CN2C1CBr.Br |
Origin of Product |
United States |
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